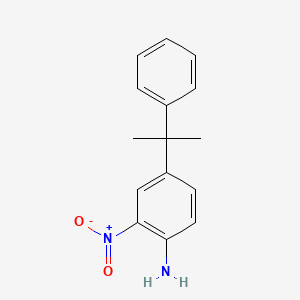

2-Nitro-4-(2-phenylpropan-2-yl)aniline

Cat. No. B8575525

M. Wt: 256.30 g/mol

InChI Key: GNJMLZGXVZHSPB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04700003

Procedure details

To 510 parts of 36% w/w hydrochloric acid containing 170 parts of anhydrous zinc chloride, are added 690 parts of o-nitroaniline. This mixture is heated to reflux temperature and, over the next hour, 708 parts of α-methylstyrene are added with stirring. On completing the addition, the reaction mixture is maintained at reflux for a further one and a half hours before being poured, whilst still hot, into a solution of 600 g sodium hydroxide in 1400 parts of water. The mixture is stirred until cool and then 1500 parts of ether are added and the resulting two phases are passed through a fibre filter to remove a small quantity of suspended solids. The filtrate is transferred to a separator and the lower aqueous phase is run off and discarded. The organic phase is washed with 2×500 parts of water, dried over magnesium sulphate, treated with decolouring charcoal and filtered. The filtrate is concentrated on a steam-bath until the residue weighed approximately 2000 parts. It is diluted with 2000 parts of 40°-60° C. petroleum-ether and set aside to crystallise overnight. The product following filtration is suspended in 1500 parts of 40°-60° petroleum-ether, stirred for 1 hour, and filtered to yield 4-cumyl-2-nitroaniline as an orange crystalline solid with a m.p. 92°-3° C. and a purity of 100% by G.L.C. analysis.

Identifiers

|

REACTION_CXSMILES

|

Cl.[N+:2]([C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[NH2:7])([O-:4])=[O:3].[CH3:12][C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[CH2:14].[OH-].[Na+]>[Cl-].[Zn+2].[Cl-].CCOCC.O>[C:13]([C:10]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([N+:2]([O-:4])=[O:3])[CH:11]=1)([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([CH3:14])[CH3:12] |f:3.4,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(N)C=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=C)C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

600 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This mixture is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is maintained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for a further one and a half hours

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

before being poured

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

until cool

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

a fibre filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove a small quantity of suspended solids

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase is washed with 2×500 parts of water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulphate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with decolouring charcoal

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate is concentrated on a steam-bath until the residue

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

It is diluted with 2000 parts of 40°-60° C. petroleum-ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallise overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is suspended in 1500 parts of 40°-60° petroleum-ether

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 1 hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C1=CC=CC=C1)C1=CC(=C(N)C=C1)[N+](=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |